Cas no 79067-06-4 (QUINOLINE, 1-ETHYL-1,2,3,4-TETRAHYDRO-6-[[4-(TRIFLUOROMETHYL)PHENYL]AZO]-)
![QUINOLINE, 1-ETHYL-1,2,3,4-TETRAHYDRO-6-[[4-(TRIFLUOROMETHYL)PHENYL]AZO]- structure](https://www.kuujia.com/scimg/cas/79067-06-4x500.png)
79067-06-4 structure
Product name:QUINOLINE, 1-ETHYL-1,2,3,4-TETRAHYDRO-6-[[4-(TRIFLUOROMETHYL)PHENYL]AZO]-
QUINOLINE, 1-ETHYL-1,2,3,4-TETRAHYDRO-6-[[4-(TRIFLUOROMETHYL)PHENYL]AZO]- Chemical and Physical Properties
Names and Identifiers
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- QUINOLINE, 1-ETHYL-1,2,3,4-TETRAHYDRO-6-[[4-(TRIFLUOROMETHYL)PHENYL]AZO]-
- 79067-06-4
- DTXSID301039087
- Quinoline, 1-ethyl-1,2,3,4-tetrahydro-6-[2-[4-(trifluoromethyl)phenyl]diazenyl]-
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- Inchi: InChI=1S/C18H18F3N3/c1-2-24-11-3-4-13-12-16(9-10-17(13)24)23-22-15-7-5-14(6-8-15)18(19,20)21/h5-10,12H,2-4,11H2,1H3
- InChI Key: KGMFWDUVVPQHBX-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 333.14528207Da
- Monoisotopic Mass: 333.14528207Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 430
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 28Ų
- XLogP3: 5.5
QUINOLINE, 1-ETHYL-1,2,3,4-TETRAHYDRO-6-[[4-(TRIFLUOROMETHYL)PHENYL]AZO]- Related Literature
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
79067-06-4 (QUINOLINE, 1-ETHYL-1,2,3,4-TETRAHYDRO-6-[[4-(TRIFLUOROMETHYL)PHENYL]AZO]-) Related Products
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